molecular formula C13H9BrN2OS B6277467 6-[(5-bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile CAS No. 2763779-36-6

6-[(5-bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B6277467
CAS No.: 2763779-36-6
M. Wt: 321.2
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Description

6-[(5-bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile is a chemical compound with a unique structure that combines a pyridine ring with a sulfanyl group attached to a bromo-methoxyphenyl moiety.

Preparation Methods

The synthesis of 6-[(5-bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-methoxyphenol, is brominated to introduce a bromine atom at the 5-position.

    Thioether Formation: The brominated product is then reacted with a suitable thiol reagent to form the sulfanyl linkage.

    Pyridine Coupling: The resulting intermediate is coupled with a pyridine derivative under appropriate conditions to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

6-[(5-bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(5-bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-[(5-bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-[(5-bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    6-[(5-chloro-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

    6-[(5-bromo-2-hydroxyphenyl)sulfanyl]pyridine-3-carbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    6-[(5-bromo-2-methoxyphenyl)sulfanyl]pyridine-2-carbonitrile: Similar structure but with the nitrile group at a different position on the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

CAS No.

2763779-36-6

Molecular Formula

C13H9BrN2OS

Molecular Weight

321.2

Purity

95

Origin of Product

United States

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